Allyl Terminal Olefin as a Covalent-Reactivity Handle vs. Saturated N'-Alkyl Congeners
CAS 900009-59-8 bears an N-allyl (prop-2-en-1-yl) group on the ethanediamide terminus, whereas the closest saturated analogs—N-(butan-2-yl)-N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide (sec-butyl) and N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N,N-dipropylethanediamide (dipropyl)—lack any olefinic functionality. The allyl group is a well-precedented warhead for structure-based covalent inhibitor design and a validated handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) bioconjugation [1]. This chemical feature is absent in the saturated N'-alkyl comparators, making CAS 900009-59-8 uniquely suited among its direct scaffold analogs for applications requiring bioorthogonal ligation or covalent target engagement.
| Evidence Dimension | Presence of terminal olefin for covalent/bioconjugation chemistry |
|---|---|
| Target Compound Data | Terminal allyl C=C bond present (SMILES: C=CCNC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=CC=C3) [2] |
| Comparator Or Baseline | N-(butan-2-yl) analog: fully saturated sec-butyl chain, no olefin. N,N-dipropyl analog: fully saturated, no olefin. |
| Quantified Difference | Qualitative presence/absence of terminal sp² carbon. Allyl C=C bond length ~1.33 Å; saturated C-C ~1.54 Å. Allyl group enables thiol-ene and CuAAC reactivity not available in saturated analogs [1]. |
| Conditions | Structural comparison based on SMILES notation and PubChem-registered structures [2]. |
Why This Matters
For chemical biology and probe development programs, the allyl handle enables downstream functionalization (fluorescent tagging, pull-down, PROTAC linker attachment) that saturated N'-alkyl analogs cannot support, directly affecting procurement decisions for probe synthesis campaigns.
- [1] Kolb, H.C.; Finn, M.G.; Sharpless, K.B. Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angew. Chem. Int. Ed. 2001, 40, 2004–2021. DOI: 10.1002/1521-3773(20010601)40:11<2004::AID-ANIE2004>3.0.CO;2-5. View Source
- [2] PubChem Compound Summary for CID 7423846. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/900009-59-8 (accessed 2026-05-09). View Source
